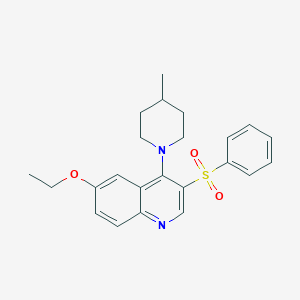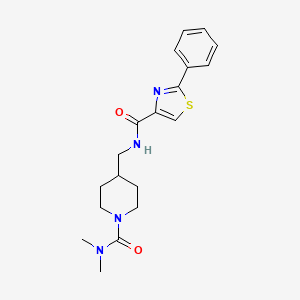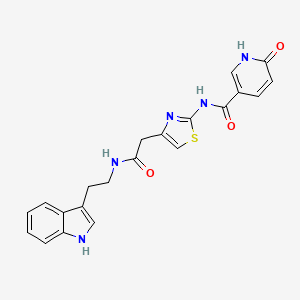![molecular formula C24H27N3O4 B2969780 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 1219913-36-6](/img/structure/B2969780.png)
(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective and Antidepressant Activity
Research has explored the synthesis and biological evaluation of spiro compounds and benzoxazine antioxidants as potential agents for central nervous system disorders. These studies involve the preparation of analogues and assessment of their properties, such as antidepressant effects and neuroprotective activity against brain damage mimicking cerebral palsy. For instance, compounds have been developed to exhibit significant antitetrabenazine activity, a property associated with antidepressants, and potent neuroprotection in models of cerebral damage (Martin et al., 1981); (Largeron et al., 2001).
Antitubercular and Antimicrobial Applications
Certain cyclopropyl methanol derivatives have been synthesized and evaluated for their antitubercular activity, showcasing effectiveness against Mycobacterium tuberculosis strains, including multidrug-resistant and extensively drug-resistant isolates. This research underscores the potential of these compounds in combating tuberculosis and possibly other bacterial infections (Bisht et al., 2010).
HIV Entry Inhibition
Studies on compounds targeting the CCR5 receptor have revealed mechanisms of action against HIV-1 entry, demonstrating the potential of certain molecules as noncompetitive allosteric inhibitors of CCR5. These findings contribute to the development of novel strategies for HIV treatment by preventing the virus from entering host cells (Watson et al., 2005).
Synthesis and Characterization of Novel Compounds
Research into the synthesis and characterization of various compounds, including those with cyclopropane and piperazine components, aims at expanding the chemical toolbox for developing new therapeutic agents. This includes exploring novel synthetic routes and evaluating the chemical properties of these compounds for potential applications in drug development (Okimoto et al., 2012).
Anti-Cancer and Broad-Spectrum Therapeutic Potential
Compounds with specific structural features have been investigated for their broad-spectrum anti-cancer activity. Studies have focused on mechanisms of action, including the potential release of cytotoxic agents like nitric oxide, and their selectivity towards tumor cells while minimizing toxicity towards normal tissues. This research highlights the therapeutic promise of such compounds across various cancer types (Keefer, 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to modulate atp-binding cassette transporters . These transporters play a crucial role in cellular processes such as translocation of various substrates across extracellular and intracellular membranes, including metabolic products, lipids, and sterols.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its targets, possibly atp-binding cassette transporters, leading to changes in their function .
Biochemical Pathways
Given its potential interaction with atp-binding cassette transporters, it may influence the transport of various substrates across cell membranes, thereby affecting multiple biochemical pathways .
Propiedades
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-[3-(dimethylamino)benzoyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-25(2)18-5-3-4-17(12-18)23(28)26-8-10-27(11-9-26)24(29)20-14-19(20)16-6-7-21-22(13-16)31-15-30-21/h3-7,12-13,19-20H,8-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARROINFLUAAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2969697.png)



![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2969701.png)
![[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B2969704.png)
![7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2969705.png)
![4-[(4-Bromophenyl)sulfanyl]aniline](/img/structure/B2969709.png)


![[5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2969716.png)
![(E)-3-(5-fluoro-2-methylanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2969718.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide](/img/structure/B2969719.png)
![3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B2969720.png)